(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
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Overview
Description
(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.335. The purity is usually 95%.
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Scientific Research Applications
Environmental and Occupational Exposure
Exposure and Effects in Petrol Station Workers
A study explored the impact of fuel-related pollutants, specifically benzene and methyl tert-butyl ether (MTBE), on petrol station workers, revealing significant exposure-related epigenetic and transcriptional alterations in DNA repetitive elements. This research sheds light on the occupational health risks associated with these chemicals (Rota et al., 2018).
Biomonitoring of Fragrance Chemicals
Another study focused on the decline in exposure to lysmeral, a fragrance chemical frequently used in cosmetic products, highlighting the importance of monitoring environmental pollutants and their metabolites in human populations for health risk assessments (Scherer et al., 2020).
Toxicokinetics and Metabolism
Toxicokinetics of Fuel Ethers
The toxicokinetics and biotransformation of MTBE and other fuel ethers were summarized, providing insights into their rapid uptake, clearance, and the lack of formation of toxic metabolites in humans and rats. This information is crucial for assessing the risks associated with exposure to these compounds (Dekant et al., 2001).
Health Implications and Treatment Strategies
N-Carbamylglutamate for Acute Neonatal Hyperammonaemia
A case study demonstrated the effectiveness of N-carbamylglutamate in treating acute neonatal hyperammonaemia in a patient with methylmalonic aciduria, illustrating a potential therapeutic application of carbamate derivatives in metabolic disorders (Yap et al., 2016).
Characterization and Analysis
Characterization of Urinary Metabolites
A study using ^(13)C-labeled MTBE explored the characterization of urinary metabolites in humans, identifying alpha-hydroxyisobutyric acid and 2-methyl-1,2-propanediol as significant metabolites. This research advances the understanding of MTBE's metabolic pathways and its potential health impacts (Nihlen et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents the binding of AMP .
Biochemical Pathways
The compound affects the AMPD2 pathway . By inhibiting AMPD2, it alters the substrate pocket of the enzyme, preventing AMP from binding . This results in downstream effects on energy homeostasis and immuno-oncology .
Pharmacokinetics
Related compounds such as 3,3-dimethyl-1-butanol have been shown to be orally active . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The compound’s action results in potent inhibitory activity of AMPD2 . This can have significant effects at the molecular and cellular level, potentially influencing energy homeostasis and immuno-oncology .
Action Environment
It’s known that the compound’s action can be influenced by the gut microbiota, which can affect the levels of trimethylamine (tma) and trimethylamine n-oxide (tmao), metabolites related to cardiovascular disease .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDIHOPLEQXJHI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.